molecular formula C11H12S B094883 2-Ethyl-7-methyl-1-benzothiophene CAS No. 16587-43-2

2-Ethyl-7-methyl-1-benzothiophene

Cat. No. B094883
CAS RN: 16587-43-2
M. Wt: 176.28 g/mol
InChI Key: RVZQNRZFJUGDMH-UHFFFAOYSA-N
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Description

2-Ethyl-7-methyl-1-benzothiophene (EMBT) is a sulfur-containing aromatic compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs). EMBT is found in various environmental matrices, including crude oil, coal tar, and gasoline. Due to its unique chemical structure, EMBT has attracted significant attention in the scientific community for its potential applications in various fields, including organic synthesis, material science, and environmental chemistry.

Mechanism Of Action

The mechanism of action of 2-Ethyl-7-methyl-1-benzothiophene is not well understood. However, it is believed that 2-Ethyl-7-methyl-1-benzothiophene exerts its effects through the activation of various cellular signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor-kappa B (NF-κB) pathway. 2-Ethyl-7-methyl-1-benzothiophene has also been shown to modulate the expression of various genes involved in inflammation, oxidative stress, and apoptosis.

Biochemical And Physiological Effects

2-Ethyl-7-methyl-1-benzothiophene has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer effects. 2-Ethyl-7-methyl-1-benzothiophene has been shown to inhibit the production of various pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in vitro and in vivo. 2-Ethyl-7-methyl-1-benzothiophene has also been shown to exhibit antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. In addition, 2-Ethyl-7-methyl-1-benzothiophene has been shown to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.

Advantages And Limitations For Lab Experiments

2-Ethyl-7-methyl-1-benzothiophene has several advantages for lab experiments, including its availability, low cost, and ease of synthesis. 2-Ethyl-7-methyl-1-benzothiophene is also stable under normal laboratory conditions and can be easily stored for long periods. However, 2-Ethyl-7-methyl-1-benzothiophene has some limitations for lab experiments, including its low solubility in water and its potential toxicity. Therefore, appropriate safety measures should be taken when handling 2-Ethyl-7-methyl-1-benzothiophene in the laboratory.

Future Directions

There are several future directions for research on 2-Ethyl-7-methyl-1-benzothiophene. One area of research is the development of new synthetic methods for the preparation of 2-Ethyl-7-methyl-1-benzothiophene and its derivatives. Another area of research is the investigation of the biological activities of 2-Ethyl-7-methyl-1-benzothiophene and its derivatives, including their potential applications in the treatment of various diseases. Furthermore, the environmental fate and transport of 2-Ethyl-7-methyl-1-benzothiophene and its derivatives should be investigated to better understand their impact on the environment. Finally, the development of new analytical methods for the detection and quantification of 2-Ethyl-7-methyl-1-benzothiophene and its derivatives in various environmental matrices is also an important area of research.

Synthesis Methods

2-Ethyl-7-methyl-1-benzothiophene can be synthesized through several methods, including the Friedel-Crafts reaction, Suzuki coupling reaction, and Heck reaction. The Friedel-Crafts reaction involves the reaction of toluene with sulfur and aluminum chloride, followed by oxidation with potassium permanganate to yield 2-Ethyl-7-methyl-1-benzothiophene. The Suzuki coupling reaction involves the reaction of 2-chloro-7-methylbenzo[b]thiophene with ethylboronic acid in the presence of a palladium catalyst. The Heck reaction involves the reaction of 2-chloro-7-methylbenzo[b]thiophene with ethylene in the presence of a palladium catalyst.

Scientific Research Applications

2-Ethyl-7-methyl-1-benzothiophene has been extensively studied for its potential applications in various fields, including organic synthesis, material science, and environmental chemistry. 2-Ethyl-7-methyl-1-benzothiophene has been used as a ligand in the synthesis of various metal complexes, which have potential applications in catalysis and material science. 2-Ethyl-7-methyl-1-benzothiophene has also been used as a precursor in the synthesis of various functionalized 2-Ethyl-7-methyl-1-benzothiophene derivatives, which have potential applications in organic electronics, photovoltaic devices, and organic light-emitting diodes. In environmental chemistry, 2-Ethyl-7-methyl-1-benzothiophene has been used as a marker for the identification and quantification of PAHs in various environmental matrices.

properties

CAS RN

16587-43-2

Product Name

2-Ethyl-7-methyl-1-benzothiophene

Molecular Formula

C11H12S

Molecular Weight

176.28 g/mol

IUPAC Name

2-ethyl-7-methyl-1-benzothiophene

InChI

InChI=1S/C11H12S/c1-3-10-7-9-6-4-5-8(2)11(9)12-10/h4-7H,3H2,1-2H3

InChI Key

RVZQNRZFJUGDMH-UHFFFAOYSA-N

SMILES

CCC1=CC2=CC=CC(=C2S1)C

Canonical SMILES

CCC1=CC2=CC=CC(=C2S1)C

synonyms

2-Ethyl-7-methylbenzo[b]thiophene

Origin of Product

United States

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